7-Fluoro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Fluoro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the chromeno-pyrrole-dione family. Its core scaffold consists of fused chromene and pyrrole rings, with two ketone groups at positions 3 and 7. Key substituents include:
- Fluorine at position 7, which may enhance electron-withdrawing effects and metabolic stability.
- Furan-2-ylmethyl at position 2, introducing aromatic heterocyclic bulk.
- 3-Methoxy-4-(3-methylbutoxy)phenyl at position 1, featuring dual alkoxy groups that likely influence lipophilicity and steric interactions.
Properties
Molecular Formula |
C28H26FNO6 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
7-fluoro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26FNO6/c1-16(2)10-12-35-22-8-6-17(13-23(22)33-3)25-24-26(31)20-14-18(29)7-9-21(20)36-27(24)28(32)30(25)15-19-5-4-11-34-19/h4-9,11,13-14,16,25H,10,12,15H2,1-3H3 |
InChI Key |
RHRYNXMERGONFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the furan and methoxy substituents. Key steps may include:
Formation of the Chromeno-Pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amines.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Methoxy and Butoxy Substitution: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups in the chromeno-pyrrole core can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced chromeno-pyrrole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-fluoro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique electronic properties may make it useful in the development of new materials such as organic semiconductors.
Mechanism of Action
The mechanism of action of 7-fluoro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three related derivatives, focusing on substituent variations and their implications for physicochemical and spectral properties.
Table 1: Structural and Functional Group Comparison
Key Observations:
Position 7 Substitution :
- The fluorine in the target compound contrasts with chlorine in ’s derivative . Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance binding affinity in target interactions compared to chlorine.
- ’s compound substitutes position 7 with a methyl group , significantly altering electronic and steric profiles .
Position 1 Substituents :
- The 3-methoxy-4-(3-methylbutoxy)phenyl group in the target compound introduces dual alkoxy chains , likely increasing lipophilicity compared to the 3-hydroxyphenyl group in ’s derivative . This modification could improve membrane permeability but may also reduce aqueous solubility.
Spectral Properties: IR Spectroscopy: ’s compound shows strong carbonyl peaks at 1694 and 1659 cm⁻¹, consistent with chromeno-pyrrole-dione ketones . The target compound’s IR spectrum would likely exhibit similar features, with shifts due to fluorine’s inductive effects. NMR Spectroscopy: In , the furan-2-ylmethyl group’s protons resonate at δ 6.25–6.39 ppm, while the 3-hydroxyphenyl group’s protons appear at δ 6.68–7.59 ppm . The target compound’s 3-methoxy-4-(3-methylbutoxy)phenyl group would generate distinct signals for methoxy (δ ~3.8 ppm) and 3-methylbutoxy (δ ~1.0–1.6 ppm) protons.
Melting Points :
- ’s 7-chloro derivative has a high melting point (276–279°C), attributed to chlorine’s polarizability and hydrogen bonding via the 3-hydroxyphenyl group .
- ’s fluorophenyl-methyl analog melts at 176–178°C, reflecting reduced intermolecular forces from methyl and fluorophenyl groups . The target compound’s melting point is expected to fall between these values, influenced by fluorine’s electronegativity and the bulky alkoxy chains.
Table 2: Physicochemical and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
